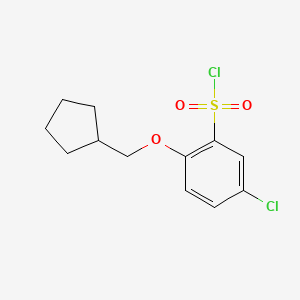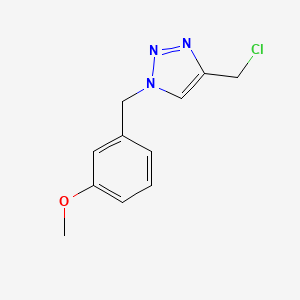![molecular formula C14H20N2O3 B1453962 2-[4-(4-甲氧基苯基)哌嗪-1-基]丙酸 CAS No. 1039993-12-8](/img/structure/B1453962.png)
2-[4-(4-甲氧基苯基)哌嗪-1-基]丙酸
描述
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
α1-肾上腺素受体拮抗剂
治疗潜力: 该化合物已显示出作为α1-肾上腺素受体配体的潜力,这些受体是治疗多种神经系统疾病的重要靶标 。α1-肾上腺素受体参与血管、下尿路和前列腺平滑肌的收缩。它们还与神经退行性疾病和精神疾病有关,使其成为中枢神经系统药物发现的关键关注点 .
心脏和血管疾病
心血管疾病的治疗: α1-肾上腺素受体阻滞是治疗多种心血管疾病的治疗策略,包括心脏肥大、充血性心力衰竭、高血压和心绞痛 。像 2-[4-(4-甲氧基苯基)哌嗪-1-基]丙酸这样的化合物可能对开发这些疾病的治疗方法有益。
精神疾病和神经退行性疾病
中枢神经系统药物发现: 该化合物与α1-肾上腺素受体的相互作用表明其在治疗精神疾病和神经退行性疾病(如抑郁症和阿尔茨海默病)中的潜在应用,因为这些受体在神经递质调节中起作用 .
泌尿科应用
良性前列腺增生: α1-肾上腺素受体也是治疗良性前列腺增生的靶点,良性前列腺增生是老年男性的一种常见疾病。这些受体的拮抗剂可以通过放松下尿路平滑肌来帮助缓解症状 .
呼吸系统疾病
哮喘和过敏反应: α1-肾上腺素受体在呼吸系统平滑肌功能中起作用。拮抗剂可用于治疗哮喘和过敏反应等呼吸系统疾病,其中肌肉放松可以缓解呼吸困难 .
代谢性疾病
作用机制
Target of Action
The primary target of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have three different subtypes: α1A-, α1B-, and α1D-ARs . They play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to changes in the receptor’s function, which can result in various physiological effects .
Biochemical Pathways
The alpha1-adrenergic receptors, the targets of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s action can potentially affect the biochemical pathways related to these conditions .
Pharmacokinetics
The pharmacokinetic properties of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid, including its absorption, distribution, metabolism, and excretion (ADME), have been studied . These properties can significantly impact the compound’s bioavailability .
Result of Action
The molecular and cellular effects of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid’s action are primarily related to its interaction with the alpha1-adrenergic receptors . By binding to these receptors, the compound can potentially influence their function and subsequently affect the physiological processes they are involved in .
生化分析
Biochemical Properties
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The nature of these interactions includes binding to the receptor sites, leading to either activation or inhibition of the receptor’s function.
Cellular Effects
2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid influences various types of cells and cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the viability of MCF-10A cells, a non-tumorigenic epithelial cell line, with specific IC50 values . Additionally, it can modulate cell signaling pathways by interacting with alpha1-adrenergic receptors, leading to changes in gene expression and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to alpha1-adrenergic receptors, leading to either activation or inhibition of these receptors . This binding can result in downstream effects on gene expression and cellular function, including the modulation of signaling pathways and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its stability under normal storage conditions
Dosage Effects in Animal Models
The effects of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been observed. For instance, specific dosages have been shown to produce loss of cell viability in MCF-10A cells . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Transport and Distribution
The transport and distribution of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]propanoic acid within cells and tissues involve interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues . Understanding these processes is essential for developing targeted therapies and improving the compound’s efficacy.
属性
IUPAC Name |
2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-11(14(17)18)15-7-9-16(10-8-15)12-3-5-13(19-2)6-4-12/h3-6,11H,7-10H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUNSBMYUKGODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
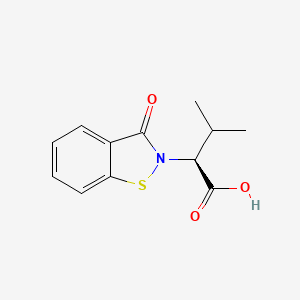
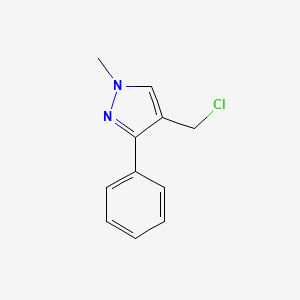


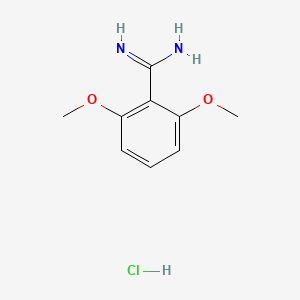


amine](/img/structure/B1453892.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)

![1-[(Piperidin-4-yl)methyl]imidazolidin-2-one](/img/structure/B1453896.png)
